Obscuraminol B

Übersicht

Beschreibung

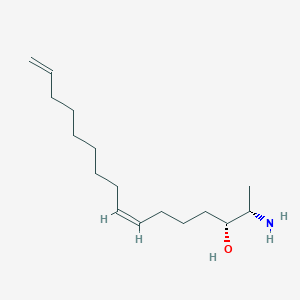

Obscuraminol B is a semiochemical compound with the molecular formula C16H31NO and a molecular weight of 253.42 g/mol . It is a naturally occurring amino alcohol that plays a role in chemical communication within certain marine species, particularly the ascidian Pseudodistoma obscurum . This compound is part of a broader class of sphingoid bases, which are known for their involvement in cellular signaling and structural functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Obscuraminol B typically involves the stereocontrolled construction of decahydroquinoline ring systems. This process can be complex due to the need to maintain the configuration of multiple double bonds. One common synthetic route involves the use of L- or D-alanine and corresponding unsaturated fatty acids, following a pathway similar to sphingosine biosynthesis .

Industrial Production Methods: the compound can be synthesized in the laboratory using standard organic synthesis techniques, including the use of samarium diiodide (SmI2) for reductive coupling reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Obscuraminol B undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, such as hydroxyl groups, to the molecule.

Reduction: Reductive reactions can be used to modify the double bonds within the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under controlled conditions.

Reduction: Samarium diiodide (SmI2) is a common reagent for reductive coupling reactions.

Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated analogs of this compound.

Wissenschaftliche Forschungsanwendungen

Obscuraminol B has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Obscuraminol B involves its interaction with specific molecular targets and pathways. It is known to block neuronal nicotinic acetylcholine receptors, which are involved in neurotransmission . This blocking action can lead to various biological effects, including cytotoxicity against certain cancer cell lines and potential therapeutic applications in nicotinic receptor-based therapies .

Vergleich Mit ähnlichen Verbindungen

Obscuraminol B is part of a broader class of sphingoid bases and related amino alcohols. Similar compounds include:

Obscuraminol A: Another naturally occurring sphingoid base with a similar structure and biosynthetic pathway.

Sphingosine: A well-known sphingoid base involved in cellular signaling and structural functions.

Crucigasterins: Highly unsaturated amino alcohols with similar biosynthetic origins.

Uniqueness: this compound is unique due to its specific role in marine chemical communication and its potential therapeutic applications. Its ability to block neuronal nicotinic acetylcholine receptors sets it apart from other sphingoid bases, making it a compound of interest for further research .

Biologische Aktivität

Obscuraminol B is a novel compound derived from marine sources, specifically the tunicate Pseudodistoma obscurum. This article delves into its biological activity, including its chemical structure, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized as an unsaturated amino alcohol. Its unique structure contributes to its biological properties. The synthesis of obscuraminols involves complex organic reactions that yield compounds with significant bioactivity. Research has highlighted the potential for these compounds to be synthesized in a laboratory setting, facilitating further studies into their effects and applications in medicine .

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial effect. Studies have demonstrated that this compound exhibits antifungal activity against various strains of fungi. The mechanism behind this activity is believed to involve disruption of fungal cell membranes, leading to cell lysis and death.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Penicillium chrysogenum | 32 µg/mL |

The above table summarizes the MIC values for this compound against selected fungal strains, indicating its potential utility as an antifungal agent in clinical settings.

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory properties. It is known to enhance the activity of immune cells, particularly gammadelta T lymphocytes. These cells play a crucial role in the innate immune response and are vital for recognizing and eliminating infected or malignant cells. Research indicates that this compound can stimulate these lymphocytes at nanomolar concentrations, suggesting its potential as a therapeutic agent in immunotherapy .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

- In Vitro Studies : Laboratory tests have shown that this compound significantly inhibits the growth of pathogenic fungi and enhances T-cell activation compared to control groups.

- Animal Models : In vivo experiments using murine models have demonstrated that treatment with this compound leads to reduced fungal burden in infected tissues and improved survival rates.

These findings underscore the compound's potential application in treating fungal infections and enhancing immune responses.

Eigenschaften

IUPAC Name |

(2S,3R,7Z)-2-aminohexadeca-7,15-dien-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,10-11,15-16,18H,1,4-9,12-14,17H2,2H3/b11-10-/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUFOQOJRNRZNB-JVSIQZEQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCC=CCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CCC/C=C\CCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.